[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide is a compound that serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is characterized by its unique structure, which includes a pyrazole ring and a methanesulfonamide group, making it valuable in various chemical reactions and biological applications.
This compound can be synthesized through established chemical methods, primarily involving the reaction of 1-(Propan-2-yl)-1H-pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine. The synthesis is typically conducted in organic solvents such as dichloromethane under controlled conditions to optimize yield and purity.
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide falls under the category of sulfonamides, which are compounds containing a sulfonamide functional group (–SO2NH2). It is also classified as a pyrazole derivative due to the presence of the pyrazole ring structure. This classification is significant for its applications in medicinal chemistry and agricultural science.
The synthesis of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves the following steps:
The reaction mechanism involves nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic sulfur atom of methanesulfonyl chloride, resulting in the formation of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide.
The molecular formula of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide is with a molecular weight of 203.26 g/mol. Its structure can be represented using various notations:
| Property | Data |
|---|---|
| IUPAC Name | (1-propan-2-ylpyrazol-4-yl)methanesulfonamide |
| InChI | InChI=1S/C7H13N3O2S/c1-6(2)10-4-7(3-9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12) |
| InChI Key | ZBOPTUKBABVESM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=N1)CS(=O)(=O)N |
The distinct features of its molecular structure include:
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide participates in various chemical reactions due to its functional groups:
The reactivity profile makes it suitable for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological properties .
The mechanism of action of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide primarily involves its interaction with specific enzymes or receptors:
The compound exhibits several notable physical properties:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties are crucial for determining its suitability for various applications in research and industry.
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide has diverse applications across several fields:
The core structure of [1-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide integrates a 1,2-disubstituted pyrazole ring with a benzylic sulfonamide moiety. Its synthesis typically employs convergent multi-step strategies:
Table 1: Key Synthetic Intermediates for Core Scaffold Assembly
| Intermediate | Role in Synthesis | Typical Synthesis Method |
|---|---|---|
| 4-(Halomethyl)-1-(propan-2-yl)-1H-pyrazole (X = Cl, Br) | Direct precursor for nucleophilic substitution with sulfonamide | Vilsmeier-Haack on 1-isopropylpyrazole → Reduction → Halogenation |
| [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanamine | Alternative precursor for sulfonylation | Nitrile reduction of 4-(cyanomethyl)-1-isopropylpyrazole or Halide displacement with phthalimide followed by hydrazinolysis |
| Sulfonamide Salts (R'SO₂NH⁻ M⁺) | Nucleophile for C-S bond formation | Deprotonation of sulfonamide (R'SO₂NH₂) with strong base |
Comprehensive SAR studies are essential for optimizing the biological activity profile (e.g., target binding affinity, selectivity, physicochemical properties) of this chemotype. Key modification points and their effects include:
Table 2: Representative SAR Trends for [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide Analogues
| Modification Point | Substituent (R) | Representative Examples | Typical Effect on Target Activity (e.g., IC₅₀/Ki) | Effect on Solubility/LogP |
|---|---|---|---|---|
| N1 (Pyrazole) | Isopropyl (Parent) | -CH(CH₃)₂ | Baseline | Moderate Lipophilicity |
| Cyclopropylmethyl | -CH₂-cPr | ↑↑ Potency (Variable) | ↑ Lipophilicity | |
| 2-Hydroxyethyl | -CH₂CH₂OH | ↓ Potency | ↑↑ Solubility | |
| Phenyl | -Ph | ↓↓ Potency | ↑ Lipophilicity | |
| C3 (Pyrazole) | H (Parent) | H | Baseline | - |
| F | F | ↑↑ Potency | Minimal Change | |
| Cl | Cl | ↑↑ Potency | ↑ Lipophilicity | |
| CF₃ | CF₃ | ↑↑ Potency | ↑ Lipophilicity | |
| CH₃ | CH₃ | ↑/↔ Potency | ↑ Lipophilicity | |
| OCH₃ | OCH₃ | ↓ Potency | Minimal Change | |
| C5 (Pyrazole) | H (Parent) | H | Baseline | - |
| F | F | ↔/↓ Potency | Minimal Change | |
| CH₃ | CH₃ | ↓ Potency | ↑ Lipophilicity | |
| R' (Sulfonamide) | H (Parent) | H | Baseline (Often unstable) | Moderate Solubility |
| CH₃ | CH₃ | ↑ Potency, ↑ Stability | ↑ Lipophilicity | |
| Cyclopropyl | cPr | ↑↑ Potency, ↑↑ Stability | ↑ Lipophilicity | |
| CH₂CH₂OH | CH₂CH₂OH | ↓ Potency | ↑↑ Solubility | |
| CH₂CH₂N(Morpholine) | CH₂CH₂N(CH₂CH₂)₂O | ↔/↓ Potency | ↑↑ Solubility | |
| Phenyl | Ph | Variable (Depends on para-substituent) | ↑ Lipophilicity | |
| 4-Fluorophenyl | 4-F-C₆H₄ | ↑ Potency (Example) | ↑ Lipophilicity | |
| 4-Pyridyl | 4-Pyridyl | ↑ Potency/Selectivity (Contextual) | Variable (Depends on ionization) |
Bioisosteric replacement is a key strategy for optimizing properties (metabolic stability, solubility, toxicity, patentability) while retaining target activity.
Table 3: Bioisosteric Replacements for Key Moieties
| Original Moiety | Bioisostere Class | Specific Examples | Primary Rationale/Property Change |
|---|---|---|---|
| Sulfonamide (SO₂NH-) | Sulfamide | NHSO₂NHCH₃, NHSO₂N(CH₃)₂ | Modulate pKa, H-bonding, metabolic stability |
| Carboxylic Acid | CO₂H | Similar pKa, H-bonding; Different geometry/charge | |
| Tetrazole | CN₄H | Acidic isostere, higher lipophilicity & stability vs CO₂H | |
| Hydroxamic Acid | CONHOH | Chelating ability, different H-bonding | |
| Phosphinate/Phosphonate | PO(OR)CH₃, PO(OR)₂ | Different charge, geometry, metal binding | |
| Pyrazole Ring | Imidazole | ![Imidazole] | Structural similarity, altered tautomerism/pKa |
| 1,2,3-Triazole | ![1,2,3-Triazole] | Metabolic stability, click chemistry access, H-bond acceptor | |
| 1,2,4-Triazole | ![1,2,4-Triazole] | Metabolic stability, tautomerism | |
| Pyridine | ![Pyridine] | Altered basicity, H-bonding sites | |
| Indazole | ![Indazole] | Fused ring, expanded surface area, potential for new interactions |
Chiral centers can be introduced at various points within the scaffold (e.g., on the N1-alkyl chain, on the R' group of the sulfonamide, or via asymmetric synthesis of intermediates). Chemoenzymatic approaches offer enantioselective routes:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: